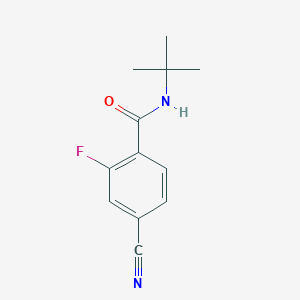

N-tert-Butyl-4-cyano-2-fluoro-benzamide

Description

N-tert-Butyl-4-cyano-2-fluoro-benzamide is a benzamide derivative characterized by a tert-butyl group attached to the amide nitrogen, a cyano group at the para position, and a fluorine atom at the ortho position of the aromatic ring. This compound’s structure (C₁₂H₁₄FN₂O) combines electron-withdrawing substituents (cyano, fluoro) with a bulky tert-butyl group, which may influence its physicochemical properties, such as solubility, metabolic stability, and binding affinity in biological systems.

Properties

Molecular Formula |

C12H13FN2O |

|---|---|

Molecular Weight |

220.24 g/mol |

IUPAC Name |

N-tert-butyl-4-cyano-2-fluorobenzamide |

InChI |

InChI=1S/C12H13FN2O/c1-12(2,3)15-11(16)9-5-4-8(7-14)6-10(9)13/h4-6H,1-3H3,(H,15,16) |

InChI Key |

HUBPUTGCLDQQBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(C=C(C=C1)C#N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-tert-Butyl-4-cyano-2-fluoro-benzamide, we compare it with N-(2-(tert-Butyl)phenyl)-4-(4-methoxybenzamido)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (Compound 22) from , a structurally related benzamide derivative with documented pharmacological activity.

Table 1: Structural and Functional Comparison

Structural Analysis

In contrast, Compound 22’s methoxy group (electron-donating) and pyridine moiety may facilitate hydrogen bonding and π-π stacking in kinase interactions . The tert-butyl group in both compounds contributes to steric bulk, but its placement differs: on the amide nitrogen in the target compound vs. the phenyl ring in Compound 22. This distinction could alter conformational flexibility and target selectivity.

Pharmacological Implications: Compound 22’s pyridine-ethyl-phenyl extension likely enhances its affinity for kinases or receptors requiring extended hydrophobic interactions. The target compound’s simpler structure may favor penetration into compact active sites (e.g., cytochrome P450 enzymes). The cyano group in this compound could act as a hydrogen bond acceptor, mimicking nitriles in protease inhibitors (e.g., bortezomib), whereas the methoxy group in Compound 22 may stabilize interactions with polar residues.

Physicochemical Properties :

- The target compound’s lower molecular weight (221 vs. 563 g/mol) suggests superior bioavailability and solubility compared to Compound 22. However, the tert-butyl group may reduce aqueous solubility in both cases.

Research Findings and Limitations

- Experimental Data: No direct pharmacological data for this compound are available in the provided evidence. Compound 22, however, has been studied for kinase inhibition, with IC₅₀ values in the nanomolar range .

- Synthetic Challenges: The fluorine and cyano groups in the target compound may complicate synthesis due to their reactivity, whereas Compound 22’s pyridine and methoxy groups require multi-step coupling reactions.

- Theoretical Predictions : Computational models (e.g., QSAR) suggest that the target compound’s logP (~2.5) is lower than Compound 22’s (~5.2), implying better membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.